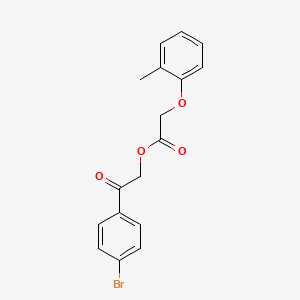![molecular formula C18H20N4O7S B11552577 N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide (non-preferred name)](/img/structure/B11552577.png)
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide (non-preferred name)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, a nitrobenzenesulfonamide group, and methoxy substituents, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with 4-Nitrobenzenesulfonyl Chloride: The intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or hydrazones.
科学的研究の応用
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key residues. The presence of the nitro group and the benzylidene hydrazine moiety can facilitate interactions with proteins and nucleic acids, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- N-{3-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide
- N-{3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide
Uniqueness
N-{3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropyl}-4-nitrobenzenesulfonamide is unique due to the specific positioning of the methoxy groups on the benzylidene ring, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C18H20N4O7S |
|---|---|
分子量 |
436.4 g/mol |
IUPAC名 |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-[(4-nitrophenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C18H20N4O7S/c1-28-15-5-8-17(29-2)13(11-15)12-19-21-18(23)9-10-20-30(26,27)16-6-3-14(4-7-16)22(24)25/h3-8,11-12,20H,9-10H2,1-2H3,(H,21,23)/b19-12+ |
InChIキー |
ZZKXLWUPHQECGA-XDHOZWIPSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)sulfanyl]-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11552497.png)
![4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate (non-preferred name)](/img/structure/B11552502.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11552504.png)
![5-Phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11552509.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11552510.png)
![2,6-dibromo-N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-4-methoxyaniline](/img/structure/B11552519.png)

![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-phenoxyethyl)acetamide](/img/structure/B11552527.png)
![4-[(E)-[(4-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11552531.png)
![2-(4-chlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11552536.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11552539.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(Z)-(2-hydroxynaphthalen-1-YL)methylidene]acetohydrazide](/img/structure/B11552543.png)
![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11552551.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11552552.png)
